N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
Properties
Molecular Formula |
C18H16ClFN2O4S2 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H16ClFN2O4S2/c19-14-5-3-6-15(20)13(14)11-27-9-8-21-17(23)10-22-18(24)12-4-1-2-7-16(12)28(22,25)26/h1-7H,8-11H2,(H,21,23) |
InChI Key |
JKQSAVDNEINSSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCCSCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multiple steps:
Preparation of 2-Chloro-6-fluorobenzyl chloride: This can be achieved by chlorination of 2-chloro-6-fluorotoluene using thionyl chloride.
Formation of 2-Chloro-6-fluorobenzyl sulfide: The 2-chloro-6-fluorobenzyl chloride is reacted with sodium sulfide to form the corresponding sulfide.
Synthesis of Benzisothiazole Derivative: The benzisothiazole ring is synthesized through the reaction of o-aminothiophenol with chloroacetic acid, followed by oxidation.
Coupling Reaction: The final step involves coupling the benzisothiazole derivative with the 2-chloro-6-fluorobenzyl sulfide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group in the benzisothiazole ring, converting it to an amine.
Substitution: The chlorofluorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving sulfanyl and benzisothiazole groups.
Medicine: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its benzisothiazole ring, which can mimic natural substrates or inhibitors. The chlorofluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl group can participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-Chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- N-{2-[(2-Fluorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
Uniqueness
N-{2-[(2-Chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its stability and binding properties compared to similar compounds with only one halogen substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
